molecular formula C9H11ClO2 B13954688 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol CAS No. 53346-74-0

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol

Cat. No.: B13954688
CAS No.: 53346-74-0
M. Wt: 186.63 g/mol
InChI Key: DEMINBGYOLLYLR-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol (CAS 53346-74-0) is a substituted benzyl alcohol derivative with a chlorine atom at position 5, an ethyl group at position 3, and a hydroxyl group at position 2 of the benzene ring. The molecular formula is C₉H₁₁ClO₂, with a molecular weight of approximately 186.64 g/mol. Its structure combines lipophilic (ethyl) and polar (hydroxyl) substituents, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

53346-74-0

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-ethyl-6-(hydroxymethyl)phenol

InChI

InChI=1S/C9H11ClO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-4,11-12H,2,5H2,1H3

InChI Key

DEMINBGYOLLYLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol typically involves the chlorination of 3-ethyl-2-hydroxybenzyl alcohol. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-ethyl-2-hydroxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key parameters of 5-chloro-3-ethyl-2-hydroxybenzyl alcohol with related benzyl alcohol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Price (if available)
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol 53346-74-0 C₉H₁₁ClO₂ ~186.64 Cl (5), Ethyl (3), OH (2) Not available in price listings
5-Chloro-2-nitrobenzyl alcohol 73033-58-6 C₇H₆ClNO₃ ~187.45 Cl (5), NO₂ (2) $7.00/10g
3-Bromo-5-chloro-2-hydroxybenzyl alcohol 116795-47-2 C₇H₆BrClO₂ 237.48 Br (3), Cl (5), OH (2) MDL: MFCD06202648
3-Chloro-5-fluorobenzyl alcohol 79944-64-2 C₇H₆ClFO ~160.53 Cl (3), F (5) Density: 1.531 g/cm³
2-Bromo-5-hydroxy-3-methylbenzyl alcohol 173381-65-2 C₈H₉BrO₂ 217.06 Br (2), OH (5), CH₃ (3) Guide to synthetic routes

Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The nitro group in 5-chloro-2-nitrobenzyl alcohol (CAS 73033-58-6) is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions. This contrasts with the ethyl group in the main compound, which is electron-donating and enhances lipophilicity .
    • Halogen Variants : Bromine (in 3-bromo-5-chloro-2-hydroxybenzyl alcohol) and fluorine (in 3-chloro-5-fluorobenzyl alcohol) differ in steric bulk and electronegativity. Fluorine’s small size and high electronegativity may improve metabolic stability in drug design, while bromine’s larger size could hinder enzymatic degradation .

Physicochemical Properties

  • Lipophilicity : The ethyl group in the main compound increases hydrophobicity compared to methyl or halogen-substituted analogs.
  • Reactivity : The hydroxyl group at position 2 in the main compound and its brominated/chlorinated analogs may facilitate hydrogen bonding or esterification reactions.

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